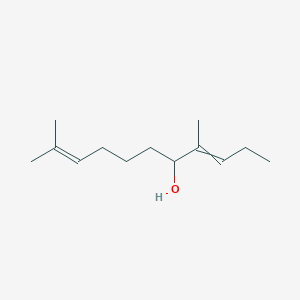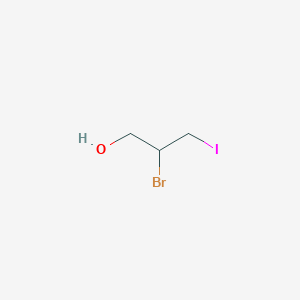
2-Bromo-3-iodopropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-iodopropan-1-ol is an organic compound that belongs to the class of halohydrins It is characterized by the presence of both bromine and iodine atoms attached to a three-carbon chain with a hydroxyl group at the terminal carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-iodopropan-1-ol can be achieved through several methods. One common approach involves the halogenation of allyl alcohol. The reaction typically proceeds via the addition of bromine and iodine to the double bond of allyl alcohol, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of solvents such as carbon disulfide and the presence of catalysts to facilitate the halogenation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3-iodopropan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles, leading to the formation of different substituted products.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, such as propene, under basic conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids, while reduction can yield alcohols or alkanes.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in ethanol are commonly used for substitution reactions.
Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide are employed to facilitate elimination reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Major Products Formed
Substitution: Various substituted halides and alcohols.
Elimination: Alkenes such as propene.
Oxidation: Aldehydes and carboxylic acids.
Aplicaciones Científicas De Investigación
2-Bromo-3-iodopropan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-iodopropan-1-ol involves its reactivity with nucleophiles and bases. The presence of both bromine and iodine atoms makes it a versatile compound for various chemical transformations. In substitution reactions, the halogen atoms are replaced by nucleophiles, while in elimination reactions, the compound forms alkenes through the removal of hydrogen and halogen atoms .
Comparación Con Compuestos Similares
Similar Compounds
2-Iodopropan-1-ol: Similar in structure but lacks the bromine atom.
1-Bromo-2-propanol: Similar but with the bromine atom at a different position.
2-Bromo-2-nitropropane-1,3-diol: Contains a nitro group instead of iodine.
Uniqueness
2-Bromo-3-iodopropan-1-ol is unique due to the presence of both bromine and iodine atoms, which imparts distinct reactivity and versatility in chemical reactions. This dual halogenation allows for a broader range of chemical transformations compared to compounds with only one halogen atom.
Propiedades
Número CAS |
88380-84-1 |
|---|---|
Fórmula molecular |
C3H6BrIO |
Peso molecular |
264.89 g/mol |
Nombre IUPAC |
2-bromo-3-iodopropan-1-ol |
InChI |
InChI=1S/C3H6BrIO/c4-3(1-5)2-6/h3,6H,1-2H2 |
Clave InChI |
RTWQDVOBRUXYLE-UHFFFAOYSA-N |
SMILES canónico |
C(C(CI)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, 1-[(4-chloro-2-butynyl)oxy]-2-methyl-](/img/structure/B14402035.png)
![N-[6-(6-Oxo-3-phenylpyridazin-1(6H)-yl)hexyl]-N'-propan-2-ylurea](/img/structure/B14402043.png)
![6-(3,4-Dimethylphenyl)-3-ethyl-4-phenyl[1,2]oxazolo[5,4-b]pyridine](/img/structure/B14402054.png)
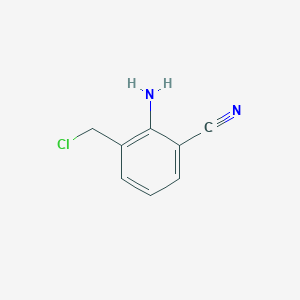

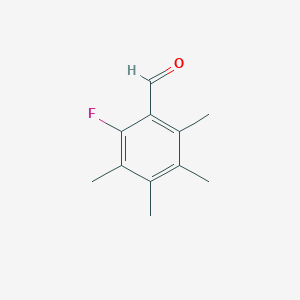
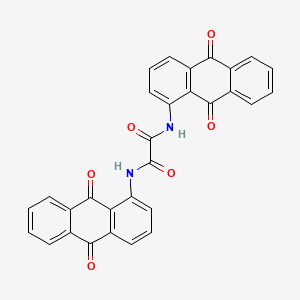
![2,2'-Disulfanediylbis[6-(hydroxymethyl)-4-(1-phenylethyl)phenol]](/img/structure/B14402089.png)

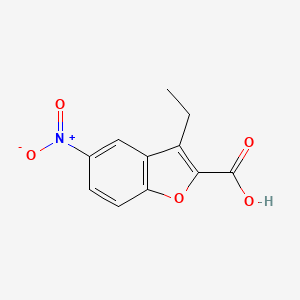

![2,2'-(Piperazine-1,4-diyl)bis[N-([1,1'-biphenyl]-3-yl)acetamide]](/img/structure/B14402105.png)
![[2-Chloro-1-(phenylsulfanyl)ethyl]phosphonic dichloride](/img/structure/B14402126.png)
